molecular formula C8H14S2 B8577368 5-Ethyl-2,3-dimethyl-2,3-dihydro-1,4-dithiine CAS No. 55789-67-8

5-Ethyl-2,3-dimethyl-2,3-dihydro-1,4-dithiine

Cat. No. B8577368
Key on ui cas rn: 55789-67-8
M. Wt: 174.3 g/mol
InChI Key: BJKIURBWILMARU-UHFFFAOYSA-N
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Patent
US04276422

Procedure details

The procedure of Example 1(a) is followed using 2,3-butanedithiol and 1-chloro-2-butanone to give 2-ethyl-5,6-dihydro-5,6-dimethyl-1,4-dithiin as a colorless oil, b.p. 55°-58°/0.03-0.05 mm, yield 53%. NMR 1.08 (3t), 1.36 (6d), 2.18 (2q), 2.7-3.1 (2m), 5.78 (1s, broadened) (CDCl3). IR 3000 (shoulder), 2955, 1570, 1440, 1365, 1110, 825, 705.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([SH:6])[CH:3]([SH:5])[CH3:4].Cl[CH2:8][C:9](=O)[CH2:10][CH3:11]>>[CH2:10]([C:9]1[S:5][CH:3]([CH3:4])[CH:2]([CH3:1])[S:6][CH:8]=1)[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)S)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1SC(C(SC1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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